(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-17-15(20)8-5-9-16(17)27-19(22)21-18(23)13-6-4-7-14(12-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWVDJSVEVTODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Thiourea Precursors
The benzothiazole scaffold is constructed via oxidative cyclization of 2-fluoroaniline derivatives. In Scheme 1 , 3-fluoro-4-nitroaniline reacts with ammonium thiocyanate in concentrated HCl to form arylthiourea intermediates. Subsequent treatment with bromine in ethanol induces cyclization, yielding 2-aminobenzo[d]thiazoles. For 4-fluoro substitution, regioselective bromination at the 6-position is achieved using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.
Key Conditions :
Alternative Route: Thiophenol Cyclization
2-Fluoro-4-mercaptoaniline undergoes cyclization with α-ketoesters in DMF at 120°C, forming the benzothiazole ring. This method avoids nitro intermediates but requires strict anhydrous conditions.
Formation of Imine (Ylidene) Linkage
Schiff Base Condensation
The exocyclic imine is formed by reacting 3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2-amine with 3-(methylsulfonyl)benzaldehyde. Formic acid catalyzes dehydration at reflux (100°C, 8 h), favoring the (E)-isomer.
Stereochemical Control :
Oxidative Dehydrogenation
Alternative pathways employ MnO₂ or I₂ in DCM to oxidize secondary amines to imines. This method avoids aldehyde handling but requires stoichiometric oxidants (yields: 68–74%).
Coupling with 3-(Methylsulfonyl)benzamide
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids react with brominated intermediates under palladium catalysis. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), coupling efficiencies reach 89–92%.
Catalyst Screening :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 92 |
| NiCl₂(dppe) | BINAP | 63 |
Direct Sulfonation Strategy
Post-coupling sulfonation is achieved with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C, followed by methylation using iodomethane (2 eq, K₂CO₃, 60°C).
Purification and Characterization
Chromatographic Techniques
Final compounds are purified via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18, CH₃CN/H₂O + 0.1% TFA). Purity ≥99% is confirmed by HPLC.
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂CH₃), 7.89–7.45 (m, Ar-H), 4.12 (q, J=7.1 Hz, OCH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd. 487.1324, found 487.1321.
Industrial Scalability Insights
Patent CN115109009B highlights cost-effective one-pot synthesis using potassium metabisulfite (SO₂ source) and CoCl₂/4,4′-di-t-Bu-2,2′-bipyridine. This method reduces steps from 5 to 2, cutting production costs by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound is compared to analogs with modifications in the benzothiazole core, substituents, and sulfonyl groups (Table 1).
Table 1: Structural Comparison of Benzothiazolylidene Benzamide Derivatives
Key Observations :
- Sulfonyl vs. Carboxamide : The methylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to carboxamide derivatives like those in .
- Substituent Effects : The 2-ethoxyethyl group in the target compound likely increases solubility compared to ethyl or azepan-1-ylsulfonyl groups in .
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
The compound (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic molecule with a complex structure that features a benzo[d]thiazole moiety, an ethoxyethyl side chain, and a methylsulfonyl group. This unique architecture suggests potential pharmacological properties, making it a candidate for further investigation in drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C19H19FN2O4S
- Molecular Weight : 422.5 g/mol
- CAS Number : 896329-23-0
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The benzo[d]thiazole structure is known to exhibit diverse biological activities, including:
- Antitumor Activity : Similar compounds have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that this compound may also exhibit antitumor properties .
- Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities, potentially through mechanisms that inhibit protein synthesis or disrupt cellular functions.
- Enzyme Inhibition : The methylsulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
Biological Activity Predictions
Predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures often exhibit a range of biological activities. The predicted activities for this compound include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[d]thiazole core via cyclization reactions.
- Introduction of the ethoxyethyl side chain through nucleophilic substitution.
- Coupling with the methylsulfonyl group to yield the final product.
Each step requires careful optimization to ensure high yields and purity of the final product.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?
Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 4-fluoro-2-aminothiophenol derivatives with α-bromo ketones under reflux in ethanol .
- Step 2: Introduction of the 2-ethoxyethyl substituent using alkylation reagents (e.g., 2-ethoxyethyl bromide) in the presence of a base like K₂CO₃ at 60–80°C .
- Step 3: Coupling with 3-(methylsulfonyl)benzamide via a palladium-catalyzed Buchwald-Hartwig amidation or a nucleophilic substitution reaction under inert conditions .
Critical Parameters:
- Temperature control (±2°C) to minimize side reactions (e.g., over-alkylation).
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Reaction monitoring via TLC or HPLC to track intermediate purity (>95% by LC-MS) .
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 479.12) .
- X-ray Crystallography: Resolve stereochemical ambiguities in the imine moiety .
Purity Assessment:
- HPLC with UV detection (λ = 254 nm) using a C18 column; retention time consistency (±0.1 min) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
Answer:
- Solubility Profiling:
- Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Quantify via UV-Vis spectroscopy at λmax (~290 nm) .
- Stability Studies:
Q. What preliminary assays are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization in cancer cell lines .
- Cytotoxicity: MTT assay in HEK293 or HeLa cells (48-hour exposure; EC₅₀ calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Core Modifications:
- Functional Group Variations:
- Replace methylsulfonyl with sulfonamide or carbamate to modulate target binding .
- Assay Design:
Data Interpretation:
- Correlate logP values (calculated via ChemAxon) with cellular permeability .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Answer:
- Source Analysis:
- Mechanistic Studies:
Case Example:
If conflicting cytotoxicity data arise between HEK293 and HeLa cells, profile p53 status and metabolic activity (Seahorse assay) to identify context-dependent effects .
Q. What strategies are effective in improving the metabolic stability of this compound?
Answer:
- In Vitro Metabolism:
- Prodrug Design:
- Mask the sulfonamide as a tert-butyl carbamate; hydrolyze in vivo via esterases .
Data-Driven Optimization:
- Calculate topological polar surface area (TPSA) to balance permeability and metabolic resistance .
Q. How can researchers investigate the compound’s mechanism of action when initial target identification fails?
Answer:
- Chemoproteomics:
- Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins; identify via LC-MS/MS .
- Transcriptomics:
- Phenotypic Screening:
Q. What experimental approaches address discrepancies in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Validation:
- Combine NOESY (for spatial proximity) and COSY (for coupling patterns) to resolve E/Z isomerism .
- Use X-ray crystallography to unambiguously assign the imine configuration .
- Computational Modeling:
- DFT calculations (Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
Q. How should stability studies be designed for long-term storage of this compound?
Answer:
- Storage Conditions:
- Test under argon (vs. air) at -20°C, 4°C, and 25°C for 6–12 months; assess degradation via HPLC .
- Lyophilize in amber vials with desiccants to prevent hydrolysis and photodegradation .
- Formulation Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
